

# AZ14145845: A Technical Guide for Investigating Tyrosine Kinase Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AZ14145845 |           |
| Cat. No.:            | B12419499  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The emergence of resistance to tyrosine kinase inhibitors (TKIs) is a primary obstacle in cancer therapy. While targeted therapies have revolutionized treatment for many malignancies, their efficacy is often limited by innate or acquired resistance mechanisms. The receptor tyrosine kinases AxI and Mer, members of the TAM (Tyro3, AxI, Mer) family, have been increasingly implicated in driving resistance to a multitude of anticancer agents, including conventional chemotherapy and other TKIs. **AZ14145845** is a potent and highly selective dual inhibitor of AxI and Mer kinases, making it a critical tool for elucidating and potentially overcoming resistance mechanisms mediated by these pathways. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing **AZ14145845** in the study of TKI resistance.

### The Role of Axl and Mer in TKI Resistance

Axl and Mer are frequently overexpressed in various cancers and their activation is associated with poor prognosis and therapeutic resistance.[1][2][3] Activation of Axl and Mer signaling can promote cancer cell survival, proliferation, migration, and invasion.[3][4] A growing body of evidence suggests that these kinases play a pivotal role in resistance to targeted therapies by sustaining a mesenchymal phenotype, which is a major mechanism of resistance, and by repressing the innate immune response.[3]



Mechanisms of Axl/Mer-mediated resistance are multifaceted and can be innate, adaptive, or acquired.[3] These include:

- Signaling Pathway Redundancy and Crosstalk: Axl and Mer can activate downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which can compensate for the inhibition of a primary oncogenic driver.[2][4] This allows cancer cells to bypass the therapeutic blockade.
- Epithelial-to-Mesenchymal Transition (EMT): Axl signaling is a key driver of EMT, a cellular program associated with drug resistance, invasion, and metastasis.[3]
- Immune Evasion: Both Axl and Mer contribute to a suppressed tumor microenvironment, which can limit the efficacy of immunotherapies and other treatments.[3]

Given their central role in these resistance mechanisms, inhibiting AxI and Mer with a selective agent like **AZ14145845** presents a promising strategy to restore sensitivity to other TKIs.

### **Quantitative Data on AZ14145845**

While specific data on cell lines resistant to **AZ14145845** is not yet available, the following tables illustrate the expected data presentation from studies investigating its efficacy in overcoming resistance to other TKIs.

Table 1: In Vitro Activity of a Primary TKI in Parental and Resistant Cell Lines with and without **AZ14145845** 



| Cell Line                    | Primary TKI | Primary TKI<br>IC50 (nM) | Primary TKI +<br>AZ14145845<br>(100 nM) IC50<br>(nM) | Fold-Change<br>in IC50 |
|------------------------------|-------------|--------------------------|------------------------------------------------------|------------------------|
| Parental Cancer<br>Cell Line | TKI-X       | 15                       | 12                                                   | 0.8                    |
| TKI-X Resistant<br>Cell Line | TKI-X       | 850                      | 45                                                   | 0.05                   |
| Parental Cancer<br>Cell Line | TKI-Y       | 25                       | 22                                                   | 0.88                   |
| TKI-Y Resistant<br>Cell Line | TKI-Y       | 1200                     | 70                                                   | 0.06                   |

Table 2: Effect of AZ14145845 on Protein Expression in TKI-Resistant Cells

| Cell Line          | Treatment              | p-Axl<br>(Relative<br>Expression) | p-Mer<br>(Relative<br>Expression) | p-Akt<br>(Relative<br>Expression) | p-ERK1/2<br>(Relative<br>Expression) |
|--------------------|------------------------|-----------------------------------|-----------------------------------|-----------------------------------|--------------------------------------|
| TKI-X<br>Resistant | Vehicle                | 1.00                              | 1.00                              | 1.00                              | 1.00                                 |
| TKI-X<br>Resistant | TKI-X (500<br>nM)      | 0.95                              | 0.98                              | 0.92                              | 0.35                                 |
| TKI-X<br>Resistant | AZ14145845<br>(100 nM) | 0.12                              | 0.15                              | 0.45                              | 0.88                                 |
| TKI-X<br>Resistant | TKI-X +<br>AZ14145845  | 0.10                              | 0.11                              | 0.18                              | 0.15                                 |

# Experimental Protocols Cell Viability Assay to Determine IC50



- Cell Seeding: Seed cancer cells (parental and resistant) in 96-well plates at a density of 3,000-5,000 cells per well in 100 μL of complete growth medium. Allow cells to adhere overnight.
- Drug Preparation: Prepare a 2X serial dilution of the primary TKI and **AZ14145845** in culture medium.
- Treatment: Add 100  $\mu$ L of the 2X drug solutions to the respective wells. Include vehicle-only wells as a control. For combination studies, add a fixed concentration of **AZ14145845** with the serial dilution of the primary TKI.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according
  to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

## **Western Blotting for Signaling Pathway Analysis**

- Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the
  indicated concentrations of TKIs for the desired time. Wash cells with ice-cold PBS and lyse
  with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.
   Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Axl, Axl, p-Mer, Mer, p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.



- Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

# Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Axl/Mer bypass signaling in TKI resistance.





Click to download full resolution via product page

Caption: Dual inhibition with **AZ14145845** restores apoptosis.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Targeting Axl and Mer kinases in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taking aim at Mer and Axl receptor tyrosine kinases as novel therapeutic targets in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ14145845: A Technical Guide for Investigating
  Tyrosine Kinase Inhibitor Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12419499#az14145845-for-studying-tyrosine-kinase-inhibitor-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com